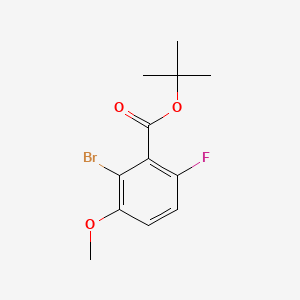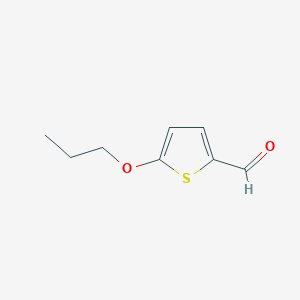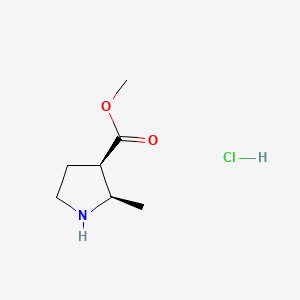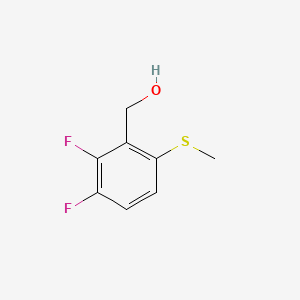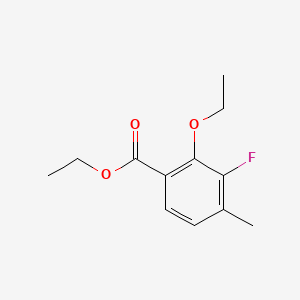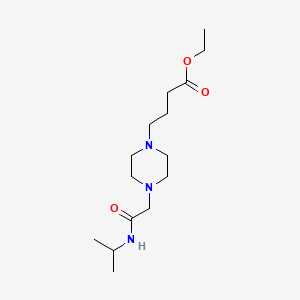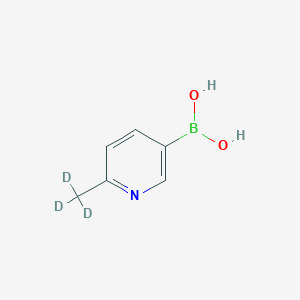
2-(Methyl-d3)-pyridine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated boronic acid derivative. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-pyridine-5-boronic acid typically involves the introduction of deuterium into the methyl group of pyridine-5-boronic acid. One common method is the reaction of pyridine-5-boronic acid with deuterated reagents under specific conditions. For example, the use of deuterated methanol (CD3OD) in the presence of a catalyst can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often use deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl-d3)-pyridine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling with aryl halides can yield biaryl compounds.
Applications De Recherche Scientifique
2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methyl-d3)-propanedioic acid: Another deuterated compound used in similar applications.
Pristanic acid (2-methyl-D3): A deuterated fatty acid with applications in lipid research.
Uniqueness
2-(Methyl-d3)-pyridine-5-boronic acid is unique due to its combination of a deuterated methyl group and a boronic acid functional group. This combination allows for specific interactions in chemical reactions and provides valuable insights into reaction mechanisms and kinetics.
Propriétés
Formule moléculaire |
C6H8BNO2 |
|---|---|
Poids moléculaire |
139.96 g/mol |
Nom IUPAC |
[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |
Clé InChI |
MZUSCPDSQJSBSY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |
SMILES canonique |
B(C1=CN=C(C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


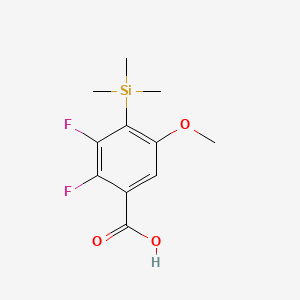
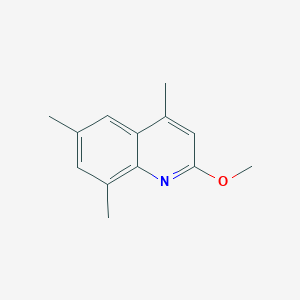
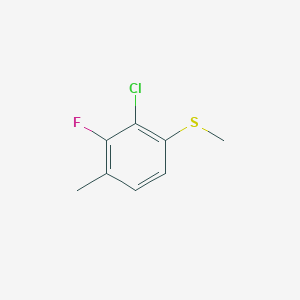



![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
